![molecular formula C14H22N2O3 B5599631 1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)
1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The investigation of complex organic compounds, such as "1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone," focuses on understanding their synthesis, molecular structure, and various properties. These compounds often exhibit unique behaviors and functionalities due to their intricate structures.
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. Techniques such as click chemistry, condensation reactions, and ring-closure strategies are commonly employed. For instance, the synthesis of pyrrole derivatives involves catalyzed reactions that might be relevant for synthesizing the target compound (Huang et al., 2021).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are crucial techniques for analyzing the molecular structure of complex organic compounds. These methods provide detailed information on molecular geometry, atomic connectivity, and stereochemistry. Compounds with structural similarities to the target molecule have been characterized using these techniques (Ataol & Ekici, 2014).
Chemical Reactions and Properties
The chemical reactivity of complex organic molecules is influenced by their functional groups and molecular structure. Reactions such as nucleophilic substitutions, electrophilic additions, and oxidative annulations are common. For example, photoinduced oxidative annulations have been explored for synthesizing polyheterocyclic compounds (Zhang et al., 2017).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for understanding the behavior of organic compounds. These properties are determined by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards specific reagents, and stability, are defined by the molecular structure and electronic distribution within the molecule. Advanced computational methods, such as density functional theory (DFT), are often used to predict these properties and guide experimental work (Halim & Ibrahim, 2022).
科学的研究の応用
Synthesis and Characterization Techniques
Photoinduced Oxidative Annulation : A study detailed a method for synthesizing polyheterocyclic compounds, demonstrating a photoinduced direct oxidative annulation technique. This approach avoids the need for transition metals and oxidants, showcasing a pathway that could potentially be applied to synthesize related compounds (Jin Zhang et al., 2017).
Magnesium and Zinc Complexes : Another research effort focused on the synthesis of N,O-bidentate pyridyl functionalized alkoxy ligands, leading to the development of magnesium and zinc complexes. This study highlights metal-ligand interactions, which could be relevant for understanding the properties and potential applications of the target compound (Yang Wang et al., 2012).
Potential Applications in Medicinal Chemistry
Antimicrobial and Antitumor Activities : A series of compounds were synthesized and evaluated for their antimicrobial and antitumor activities, providing insights into the possible pharmacological applications of similar structures. Such research underscores the potential of complex organic compounds in developing new therapeutic agents (V. L. Gein et al., 2006).
Corrosion Inhibition : The synthesis and characterization of a triazole derivative as a corrosion inhibitor for mild steel in an acidic medium were explored. This indicates the broader applicability of heterocyclic compounds in industrial settings, suggesting potential protective applications for the target compound (Q. Jawad et al., 2020).
特性
IUPAC Name |
1-[5-[[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl]-1-methylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11(18)13-5-14(15(2)7-13)8-16-3-4-19-10-12(6-16)9-17/h5,7,12,17H,3-4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNONDBITPXOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)CN2CCOCC(C2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

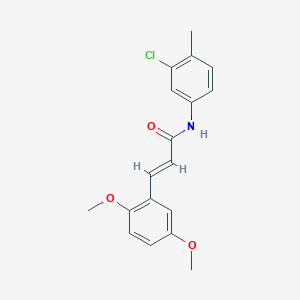
![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)
![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)
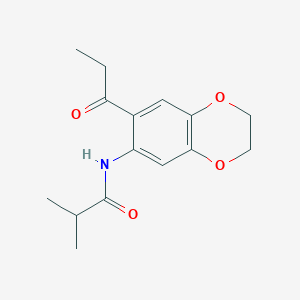

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)
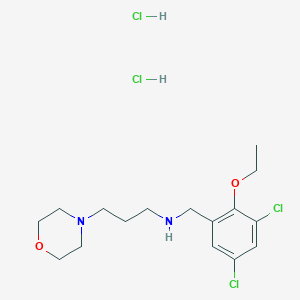
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)
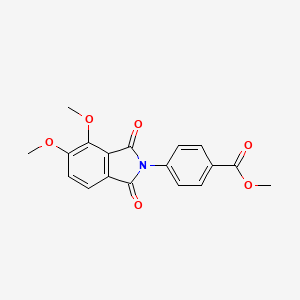
![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)
![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)
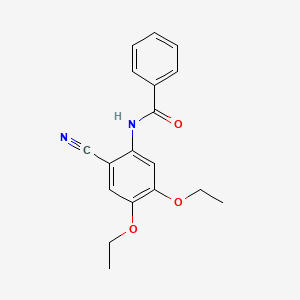
![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)